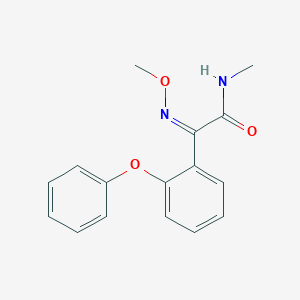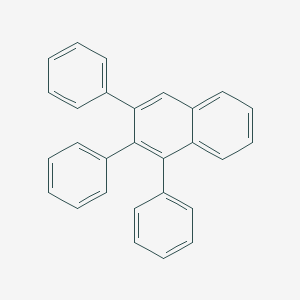
1,2,3-Triphenylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Triphenylnaphthalene (TPN) is a polycyclic aromatic hydrocarbon that has gained significant attention in the scientific community due to its unique structural properties and potential applications in various fields. TPN is a white crystalline solid that is insoluble in water but soluble in organic solvents.
作用机制
The mechanism of action of 1,2,3-Triphenylnaphthalene is not fully understood, but it is believed to involve the interaction of 1,2,3-Triphenylnaphthalene with biological molecules, such as proteins and nucleic acids. 1,2,3-Triphenylnaphthalene has been shown to bind to DNA and RNA, leading to changes in their conformation and stability. 1,2,3-Triphenylnaphthalene has also been shown to interact with proteins, such as bovine serum albumin (BSA), and induce changes in their secondary structure.
生化和生理效应
1,2,3-Triphenylnaphthalene has been shown to have anticancer and antimicrobial properties. 1,2,3-Triphenylnaphthalene has been found to induce apoptosis in human colon cancer cells and inhibit the growth of Staphylococcus aureus and Escherichia coli. 1,2,3-Triphenylnaphthalene has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
1,2,3-Triphenylnaphthalene has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. 1,2,3-Triphenylnaphthalene is also relatively easy to synthesize using the Pd-catalyzed C-H activation method. However, 1,2,3-Triphenylnaphthalene has some limitations, including its high cost and limited availability. 1,2,3-Triphenylnaphthalene is also sensitive to air and moisture, which can affect its stability and purity.
未来方向
There are several future directions for 1,2,3-Triphenylnaphthalene research, including its application in organic electronics, optoelectronics, and material science. 1,2,3-Triphenylnaphthalene can be modified to improve its properties, such as its fluorescence quantum yield and charge transport properties. 1,2,3-Triphenylnaphthalene can also be used as a scaffold for the synthesis of new compounds with potential applications in drug discovery and materials science. Further studies are needed to fully understand the mechanism of action of 1,2,3-Triphenylnaphthalene and its potential applications in various fields.
Conclusion:
In conclusion, 1,2,3-Triphenylnaphthalene is a polycyclic aromatic hydrocarbon that has gained significant attention in the scientific community due to its unique structural properties and potential applications in various fields. 1,2,3-Triphenylnaphthalene can be synthesized using various methods, including the Pd-catalyzed C-H activation method. 1,2,3-Triphenylnaphthalene has been extensively studied for its potential applications in organic electronics, optoelectronics, and material science. 1,2,3-Triphenylnaphthalene has also been shown to have anticancer and antimicrobial properties and can interact with biological molecules, such as proteins and nucleic acids. Further studies are needed to fully understand the potential applications of 1,2,3-Triphenylnaphthalene in various fields.
合成方法
1,2,3-Triphenylnaphthalene can be synthesized using various methods, including Friedel-Crafts acylation, Suzuki-Miyaura cross-coupling, and Pd-catalyzed C-H activation. Among these methods, the Pd-catalyzed C-H activation method is considered to be the most efficient and environmentally friendly. This method involves the use of a palladium catalyst and a base in the presence of an oxidant to activate the C-H bond of naphthalene, followed by a coupling reaction with triphenylborane.
科学研究应用
1,2,3-Triphenylnaphthalene has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and material science. 1,2,3-Triphenylnaphthalene exhibits excellent thermal stability, high fluorescence quantum yield, and good charge transport properties, making it a promising candidate for organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors (FETs). 1,2,3-Triphenylnaphthalene has also been used as a fluorescent probe for detecting metal ions and as a molecular rotor for studying molecular dynamics.
属性
CAS 编号 |
1942-39-8 |
|---|---|
产品名称 |
1,2,3-Triphenylnaphthalene |
分子式 |
C28H20 |
分子量 |
356.5 g/mol |
IUPAC 名称 |
1,2,3-triphenylnaphthalene |
InChI |
InChI=1S/C28H20/c1-4-12-21(13-5-1)26-20-24-18-10-11-19-25(24)27(22-14-6-2-7-15-22)28(26)23-16-8-3-9-17-23/h1-20H |
InChI 键 |
NVAZDJPCSPGJJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
其他 CAS 编号 |
1942-39-8 |
Pictograms |
Irritant |
同义词 |
1,2,3-triphenylnaphthalene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



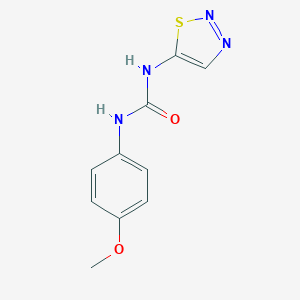
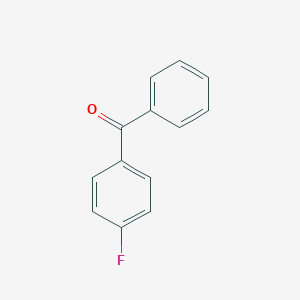
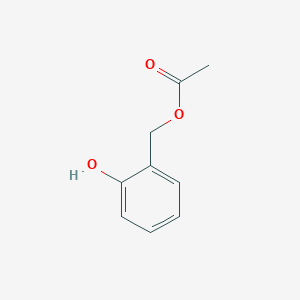
![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)
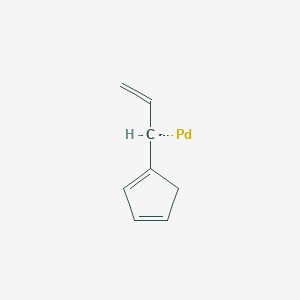
![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)

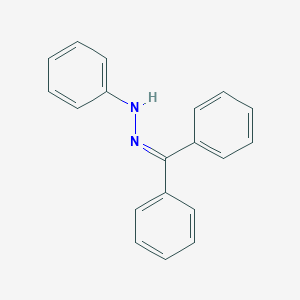

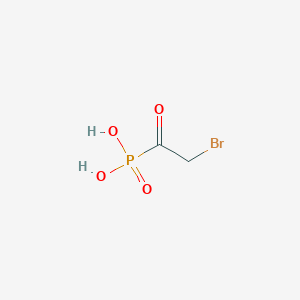

![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)
